molecular formula C10H8BrF3O B2584160 1-[2-Bromo-5-(trifluoromethyl)phenyl]cyclopropan-1-ol CAS No. 1532293-36-9

1-[2-Bromo-5-(trifluoromethyl)phenyl]cyclopropan-1-ol

Cat. No.: B2584160
CAS No.: 1532293-36-9
M. Wt: 281.072
InChI Key: HMNCHWXCKVKIBK-UHFFFAOYSA-N
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Description

1-[2-Bromo-5-(trifluoromethyl)phenyl]cyclopropan-1-ol (CAS 1532293-36-9) is a high-value chemical building block with a molecular weight of 281.07 g/mol and the molecular formula C10H8BrF3O . This compound features a cyclopropanol ring fused to a bromo- and trifluoromethyl-substituted benzene ring, making it a versatile intermediate in organic synthesis and medicinal chemistry research. The presence of both bromine and trifluoromethyl groups on the aromatic ring offers distinct sites for further functionalization via cross-coupling reactions, while the strained cyclopropane ring can be used to explore structure-activity relationships and metabolic stability in drug candidates . It is offered with high purity and should be stored sealed in a dry environment, ideally at -20°C to maintain stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-[2-bromo-5-(trifluoromethyl)phenyl]cyclopropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O/c11-8-2-1-6(10(12,13)14)5-7(8)9(15)3-4-9/h1-2,5,15H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNCHWXCKVKIBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=C(C=CC(=C2)C(F)(F)F)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-Bromo-5-(trifluoromethyl)phenyl]cyclopropan-1-ol typically involves the reaction of 2-bromo-5-(trifluoromethyl)benzyl bromide with cyclopropanol under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the formation of the cyclopropanol ring. The reaction mixture is then subjected to purification processes such as recrystallization or column chromatography to obtain the desired product with high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and minimize production costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-[2-Bromo-5-(trifluoromethyl)phenyl]cyclopropan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the cyclopropanol moiety can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organolithium compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 1-[2-Bromo-5-(trifluoromethyl)phenyl]cyclopropanone, while reduction of the bromine atom can produce 1-[2-Hydroxy-5-(trifluoromethyl)phenyl]cyclopropan-1-ol.

Scientific Research Applications

Antimicrobial Activity

1-[2-Bromo-5-(trifluoromethyl)phenyl]cyclopropan-1-ol has been studied for its potential antimicrobial properties. Similar compounds have shown effectiveness against antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. For instance, derivatives with trifluoromethyl substitutions have been reported to inhibit biofilm formation and bacterial growth effectively, with minimal toxicity to human cells .

Case Study :
A study on N-(trifluoromethyl)phenyl substituted pyrazole derivatives demonstrated that compounds with similar structural motifs exhibited significant antibacterial activity, with minimum inhibitory concentration (MIC) values as low as 6.25 μg/mL against MRSA strains . This suggests that this compound could be explored further for its antibacterial potential.

Synthetic Intermediate

Due to its functional groups, particularly the bromine atom and hydroxyl group, this compound can serve as a versatile intermediate in organic synthesis. The bromine atom allows for nucleophilic substitution reactions, while the hydroxyl group can participate in dehydration or esterification reactions. This makes it useful in synthesizing more complex molecules.

Synthesis Techniques

Common methods for synthesizing this compound involve multi-step organic synthesis techniques that require careful control of reaction conditions to ensure high yield and purity. These methods include:

  • Nucleophilic substitution reactions
  • Esterification reactions

Materials Science Applications

The unique cyclopropan-1-ol structure combined with the trifluoromethyl group can impart distinct physical properties to materials. These include increased stability and altered electronic characteristics, making it a candidate for developing novel materials or coatings.

Potential Use in Coatings

Compounds with trifluoromethyl groups are known for their hydrophobic properties, which can enhance the performance of coatings in various applications, including automotive and aerospace industries. The incorporation of this compound into polymer matrices could lead to improved durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of 1-[2-Bromo-5-(trifluoromethyl)phenyl]cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The presence of the bromine and trifluoromethyl groups enhances the compound’s ability to interact with hydrophobic pockets in proteins, leading to inhibition or modulation of enzyme activity. The cyclopropanol moiety can also participate in hydrogen bonding and other non-covalent interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared below with two structurally related analogs from the provided evidence:

Property 1-[2-Bromo-5-(trifluoromethyl)phenyl]cyclopropan-1-ol 1-[2-Bromo-5-(trifluoromethyl)phenyl]propan-2-one 1-(3-Cyanophenoxy)cyclopropane-1-carboxylic acid
Molecular Formula C₉H₈BrF₃O (inferred) C₁₀H₈BrF₃O C₈H₄ClF₃O₂
Molecular Weight ~269.02 g/mol (calculated) 281.07 g/mol 224.57 g/mol
Functional Groups Cyclopropanol (-OH), Br, -CF₃ Ketone (C=O), Br, -CF₃ Carboxylic acid (-COOH), cyano (-CN), cyclopropane
Substituent Positions Br (2), -CF₃ (5) on phenyl Br (2), -CF₃ (5) on phenyl -Cl, -CF₃, -CN on phenoxy
Purity Not specified ≥95% Not specified
Availability Not specified Discontinued (CymitQuimica) Available (Enamine Ltd)

Detailed Analysis

Functional Group Reactivity Cyclopropanol vs. The ketone in 1-[2-Bromo-5-(trifluoromethyl)phenyl]propan-2-one (CymitQuimica) may undergo nucleophilic additions (e.g., Grignard reactions), whereas the cyclopropanol’s strained ring could favor ring-opening reactions under acidic or oxidative conditions . Carboxylic Acid vs. Cyclopropanol: The carboxylic acid group in 1-(3-cyanophenoxy)cyclopropane-1-carboxylic acid (Enamine Ltd) offers higher acidity (pKa ~4-5) compared to the cyclopropanol’s -OH group (pKa ~12-14), making it more reactive in deprotonation-driven reactions .

Electronic Effects Both the target compound and the ketone analog share bromine and trifluoromethyl groups, which are strong electron-withdrawing substituents. These groups reduce electron density on the aromatic ring, directing electrophilic substitution to specific positions.

Applications and Availability

  • The discontinued status of 1-[2-Bromo-5-(trifluoromethyl)phenyl]propan-2-one limits its industrial use, whereas the target compound (if commercially available) could serve as a viable alternative in ketone-free synthetic pathways. The carboxylic acid analog’s availability makes it suitable for derivatization into esters or amides for drug discovery .

Research Implications

  • The cyclopropanol derivative’s strained ring may enhance bioactivity in medicinal chemistry, as seen in analogs like riluzole (a cyclopropane-containing drug). Comparative studies with the ketone analog could reveal differences in metabolic stability due to the hydroxyl group’s susceptibility to oxidation .
  • Further synthetic exploration is needed to quantify the target compound’s physicochemical properties (e.g., logP, melting point) and reactivity, which are critical for industrial applications.

Limitations

  • Direct data on the target compound (e.g., CAS number, purity) are absent in the provided evidence. Conclusions are drawn from structural analogs.
  • The discontinued status of the ketone analog highlights supply chain challenges for brominated trifluoromethyl compounds .

Biological Activity

1-[2-Bromo-5-(trifluoromethyl)phenyl]cyclopropan-1-ol is a chemical compound with the molecular formula C11H8BrF3O and a molecular weight of approximately 305.08 g/mol. This compound is characterized by its unique cyclopropan-1-ol structure, which includes a brominated phenyl group and a trifluoromethyl substituent. Its distinct properties make it a subject of interest in various fields, including medicinal chemistry and biological research.

The compound exhibits notable physical properties:

  • Boiling Point : 287.5 °C
  • Density : 1.729 g/cm³

These properties suggest potential stability under various conditions, which is essential for biological applications.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The presence of the bromine atom allows for nucleophilic substitution reactions, while the hydroxyl group can participate in dehydration or esterification reactions. The trifluoromethyl group enhances the compound's hydrophobic interactions, potentially increasing its affinity for binding sites on proteins.

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor has also been explored. The mechanism by which it may inhibit enzymes involves binding to active sites or allosteric sites, thereby modulating their activity. For example, studies have shown that related compounds can inhibit human alkaline phosphatase with IC50 values as low as 0.420 μM, indicating potent enzyme inhibition capabilities.

Case Studies and Research Findings

While direct studies on this compound are scarce, related research provides insight into its potential applications:

  • Synthesis and Evaluation of Related Compounds : Research has demonstrated that derivatives of brominated cyclopropanol compounds exhibit significant anticancer properties and enzyme inhibition capabilities.
  • Molecular Docking Studies : Computational studies suggest that the trifluoromethyl and bromine substituents enhance binding affinity to target proteins, which is crucial for drug design.

Q & A

Q. Q1. What are the recommended synthetic routes for 1-[2-Bromo-5-(trifluoromethyl)phenyl]cyclopropan-1-ol, and how do reaction conditions influence yield?

A1. The compound’s synthesis typically involves cyclopropanation of a pre-functionalized aromatic precursor. For example:

  • Step 1: Bromination and trifluoromethylation of the benzene ring (e.g., via Sandmeyer reaction or directed ortho-metallation) to generate 2-bromo-5-(trifluoromethyl)benzene derivatives.
  • Step 2: Cyclopropanation using a Simmons–Smith reagent (e.g., CH₂I₂/Zn(Cu)) or transition-metal-catalyzed methods (e.g., Pd-mediated coupling).
    Critical factors include:
  • Temperature control (e.g., cyclopropanation often requires low temperatures to avoid ring-opening side reactions).
  • Steric effects: The bulky trifluoromethyl group may necessitate longer reaction times or excess reagents for full conversion .
    Yield optimization often requires iterative adjustment of solvent polarity (e.g., THF vs. DCM) and stoichiometry of cyclopropanating agents.

Q. Q2. How can researchers confirm the structural integrity of the cyclopropane ring in this compound?

A2. Structural validation relies on a combination of:

  • NMR spectroscopy: The cyclopropane protons appear as distinct doublets of doublets (δ ~0.8–2.0 ppm) due to coupling with adjacent protons. The trifluoromethyl group produces a singlet in ¹⁹F NMR (δ ~−60 to −65 ppm).
  • X-ray crystallography: Provides unambiguous confirmation of the cyclopropane geometry and substituent orientation. For example, analogous cyclopropane derivatives (e.g., 1-(5-Bromo-2-chlorophenyl)cyclopropane) have been resolved via single-crystal studies, revealing bond angles (~60°) and torsional strain .
  • Mass spectrometry: High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and isotopic pattern matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).

Q. Q3. What purification strategies are effective for isolating this compound from reaction mixtures?

A3. Common methods include:

  • Column chromatography: Use silica gel with gradient elution (e.g., hexane/ethyl acetate). The trifluoromethyl group increases polarity, requiring higher ethyl acetate ratios (10–20%) for elution.
  • Recrystallization: Polar aprotic solvents (e.g., acetonitrile) or mixtures (hexane/ethyl acetate) exploit differences in solubility between the product and byproducts (e.g., unreacted brominated precursors).
  • HPLC: Reverse-phase C18 columns with methanol/water gradients are suitable for analytical-scale purity checks .

Advanced Research Questions

Q. Q4. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

A4. The -CF₃ group deactivates the aromatic ring, directing electrophilic substitution to specific positions. However, the bromine atom at the ortho position enables:

  • Suzuki–Miyaura coupling: The bromine can be replaced with aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acids. The -CF₃ group stabilizes the transition state via inductive effects, potentially accelerating oxidative addition .
  • Buchwald–Hartwig amination: Limited by steric hindrance from the cyclopropane ring; bulkier ligands (e.g., XPhos) may improve yields.
    Contrast this with analogous chloro or iodo derivatives, where halogen electronegativity and bond strength alter reaction kinetics .

Q. Q5. What computational methods are used to predict the compound’s interaction with biological targets?

A5. Key approaches include:

  • Docking simulations: Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to enzymes or receptors. For example, trifluoromethyl groups enhance hydrophobic interactions in active sites (e.g., microbial leucyl-tRNA synthetase) .
  • DFT calculations: Assess electronic properties (e.g., HOMO/LUMO energies) to predict regioselectivity in reactions. The cyclopropane ring’s strain energy (~27 kcal/mol) and -CF₃ group’s electron-withdrawing effect can be modeled using Gaussian or ORCA software.
  • MD simulations: Track conformational stability in aqueous or lipid environments, critical for drug design applications.

Q. Q6. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting patterns in NMR)?

A6. Contradictions often arise from:

  • Dynamic effects: Ring strain in cyclopropane may cause fluxional behavior, leading to averaged NMR signals. Variable-temperature NMR (e.g., −40°C to 25°C) can decouple exchange processes.
  • Impurity interference: Trace byproducts (e.g., unreacted boronic acids in cross-coupled products) may overlap with target signals. Use 2D NMR (COSY, HSQC) to assign peaks unambiguously.
  • Solvent effects: Deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) can shift proton resonances. Always report solvent conditions for reproducibility .

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